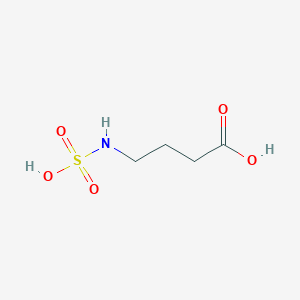![molecular formula C18H26O2 B12558744 4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione CAS No. 194420-34-3](/img/structure/B12558744.png)
4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione is a complex organic compound with a unique structure that includes a bicyclic cyclohexane ring system and a methylpent-3-en-1-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the methylpent-3-en-1-yl side chain. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups to form saturated compounds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-methylpent-3-en-1-ol: A homoallylic alcohol with similar structural features but different functional groups.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl): An epoxide derivative with a similar side chain.
DAMASCENOLIDETM: A monoterpene with a similar side chain but different ring structure.
Uniqueness
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione is unique due to its bicyclic ring system and the specific arrangement of functional groups.
Properties
CAS No. |
194420-34-3 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
5-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H26O2/c1-13(2)4-3-5-14-6-8-15(9-7-14)16-10-17(19)12-18(20)11-16/h4,6,15-16H,3,5,7-12H2,1-2H3 |
InChI Key |
QKOWHDXJXGOYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCC(CC1)C2CC(=O)CC(=O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
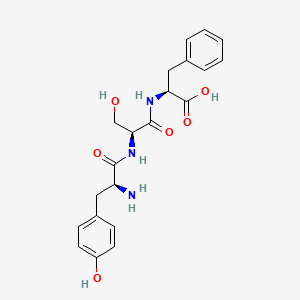
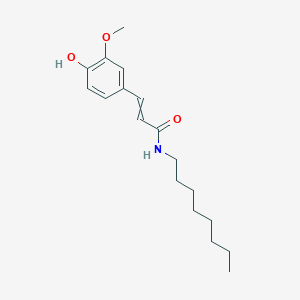
![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
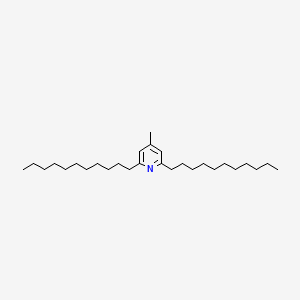

![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

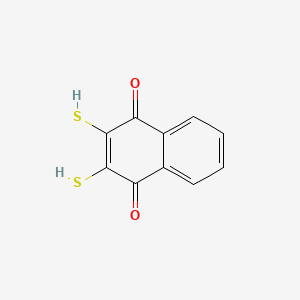
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
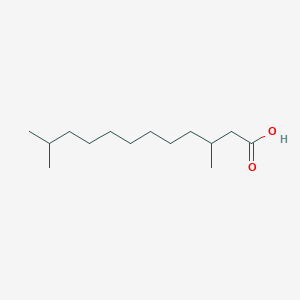
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
